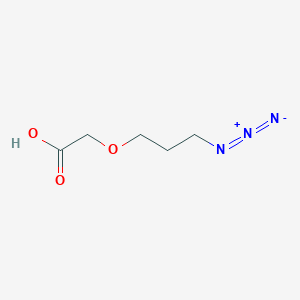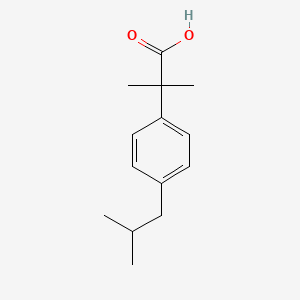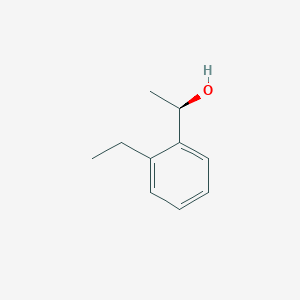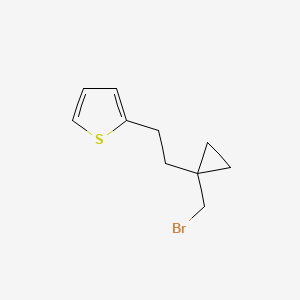
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene: is a fascinating compound with a complex structure. Let’s break it down:
Thiophene: Thiophene is a five-membered heterocyclic ring containing four carbon atoms and one sulfur atom. It’s aromatic and often found in natural products and pharmaceuticals.
Bromomethyl: This functional group consists of a methyl group (CH₃) attached to a bromine atom (Br).
Cyclopropyl: The cyclopropyl group is a three-membered ring containing three carbon atoms. It imparts strain and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl or vinyl halides. In this case, boron reagents (such as boronic acids or boronate esters) react with the corresponding bromomethyl-substituted thiophene under palladium catalysis .
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis would involve optimized versions of the Suzuki–Miyaura coupling or related reactions.
Analyse Des Réactions Chimiques
Reactivity:
Substitution: The bromine atom in the bromomethyl group can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction of the thiophene ring may occur.
Functionalization: The cyclopropyl group provides an interesting handle for further functionalization.
Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Major Products: The major product of the Suzuki–Miyaura coupling would be the desired 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene.
Applications De Recherche Scientifique
This compound finds applications in:
Materials Chemistry: Due to its aromatic nature and functional groups, it could be used in organic electronics, sensors, or polymers.
Medicinal Chemistry: Researchers might explore its potential as a drug scaffold or bioactive compound.
Agrochemicals: It could serve as a building block for crop protection agents.
Mécanisme D'action
Understanding the precise mechanism of action would require further research. its reactivity suggests potential interactions with biological targets or pathways.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, we can compare it to other thiophenes, bromomethyl-substituted compounds, and cyclopropyl-containing molecules to highlight its uniqueness.
Propriétés
Formule moléculaire |
C10H13BrS |
|---|---|
Poids moléculaire |
245.18 g/mol |
Nom IUPAC |
2-[2-[1-(bromomethyl)cyclopropyl]ethyl]thiophene |
InChI |
InChI=1S/C10H13BrS/c11-8-10(5-6-10)4-3-9-2-1-7-12-9/h1-2,7H,3-6,8H2 |
Clé InChI |
XAPHEMLPADCRAY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCC2=CC=CS2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



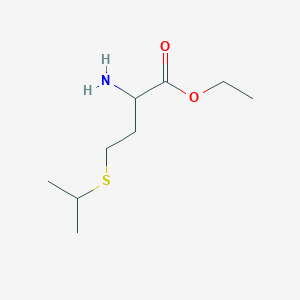
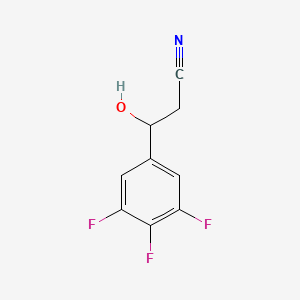

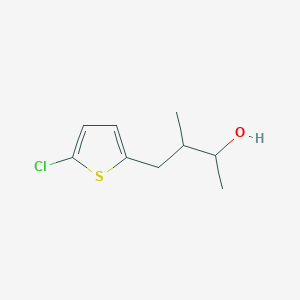



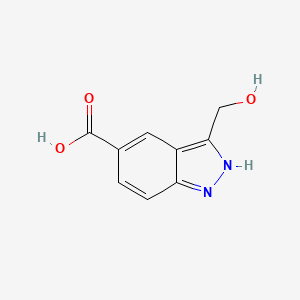

![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)
